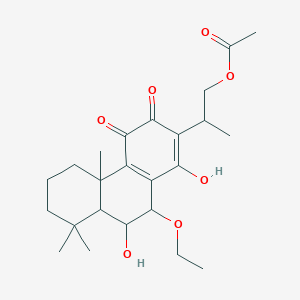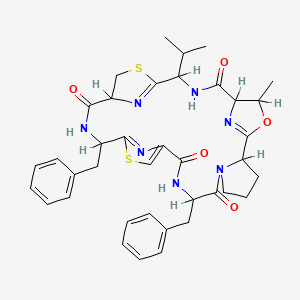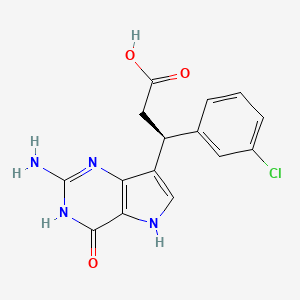
2-(10-Ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their complex molecular structure and significant synthetic challenge. Such compounds are often studied for their unique physical and chemical properties, which can have applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including catalyzed transformations and the use of protective groups. For instance, the Rhodium(II) acetate-catalyzed reaction demonstrates a method for producing compounds with intricate structures, showcasing the diversity of synthetic strategies employed in organic chemistry (Taylor & Davies, 1983).
Molecular Structure Analysis
The determination of molecular structures of complex compounds is crucial for understanding their chemical behavior. X-ray diffraction studies, such as those conducted on similar phenanthrene derivatives, provide insights into the three-dimensional arrangement of atoms, which is essential for the rational design of compounds with desired properties (Laamari et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds can lead to a variety of products depending on the conditions and reactants used. For example, the synthesis of dialkyl 4-ethoxy-2,5-dihydro-1-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-5-oxo-1H-pyrrole-2,3-dicarboxylates highlights the versatility of organic synthesis in generating compounds with specific functional groups (Yavari et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal structure of related compounds can shed light on how molecular conformation affects physical properties (Baolin et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the behavior of complex organic compounds. Research into reactions and stability of similar compounds provides a basis for predicting how the compound might react under different chemical conditions (Nicolaides et al., 1994).
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research into antioxidants like ethoxyquin and its analogues reveals significant interest in compounds that protect valuable unsaturated fatty acids from oxidation. Ethoxyquin has been specifically used for protecting fish meal from spontaneous combustion due to the high degree of unsaturation in residual lipids. Analogues of ethoxyquin, such as hydroquin, have been developed and patented for their efficacy in preventing oxidation in fish meal, demonstrating the critical role of antioxidant research in food preservation and safety (A. J. de Koning, 2002).
Biodegradation and Environmental Fate
The study of the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provides insight into how substances break down in soil and groundwater. Understanding the microbial capacity to degrade substances can inform applications in bioremediation and environmental protection. Aerobic and anaerobic biodegradation pathways, as well as the impact of co-contaminants, are critical areas of research for assessing the environmental impact of chemical compounds (S. Thornton et al., 2020).
Chemical Synthesis and Catalysis
Explorations into the synthesis and catalytic applications of chemical compounds, including the development of efficient synthesis pathways for pharmaceuticals or industrial chemicals, highlight the importance of research into novel compounds. The development of new catalysts, understanding reaction mechanisms, and optimizing production processes are crucial for advancing chemical manufacturing and pharmaceutical development. For instance, the synthesis of (S)-clopidogrel, an antithrombotic drug, illustrates the ongoing need for innovative approaches in chemical synthesis (A. Saeed et al., 2017).
Advanced Oxidation Processes
Research into advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants like acetaminophen demonstrates the application of chemical research in environmental engineering. Understanding the kinetics, mechanisms, and by-products of AOPs is essential for developing effective water treatment technologies that can mitigate the impact of pharmaceuticals and other recalcitrant compounds on aquatic ecosystems (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFLKOPTWXVBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



